molecular formula C10H12O3 B13975341 6-Methoxy-2,3-dimethyl-benzoic acid

6-Methoxy-2,3-dimethyl-benzoic acid

Cat. No.: B13975341
M. Wt: 180.20 g/mol
InChI Key: ANHVXQACLPPNSD-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethyl-benzoic acid: is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a methoxy group at the sixth position and two methyl groups at the second and third positions, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Methoxylation and Methylation of Benzoic Acid

      Starting Material: Benzoic acid

      Reagents: Methanol, methyl iodide, sodium hydride

      Conditions: The reaction involves the methoxylation of benzoic acid using methanol and sodium hydride, followed by methylation with methyl iodide. The reaction is typically carried out under reflux conditions.

  • Friedel-Crafts Alkylation

      Starting Material: 6-Methoxybenzoic acid

      Reagents: Methyl chloride, aluminum chloride

      Conditions: The Friedel-Crafts alkylation reaction is used to introduce the methyl groups at the second and third positions. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

Industrial Production Methods

Industrial production of 6-Methoxy-2,3-dimethyl-benzoic acid typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Oxidation reactions can convert the methyl groups to carboxylic acid groups, resulting in the formation of 6-Methoxy-2,3-dicarboxybenzoic acid.

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-Methoxy-2,3-dimethylbenzyl alcohol.

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amine)

      Conditions: Substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substituting Agents: Halogens, nucleophiles

Major Products Formed

    Oxidation: 6-Methoxy-2,3-dicarboxybenzoic acid

    Reduction: 6-Methoxy-2,3-dimethylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the substituting agent used

Scientific Research Applications

Chemistry

    Organic Synthesis: 6-Methoxy-2,3-dimethyl-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

Biology

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methoxy and methyl substitutions on the biological activity of aromatic carboxylic acids.

Medicine

    Pharmaceuticals: this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial activities.

Industry

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dimethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to biological molecules.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxybenzoic acid
  • 2,3-Dimethylbenzoic acid
  • 3,4-Dimethoxybenzoic acid

Comparison

  • 6-Methoxybenzoic acid : Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.
  • 2,3-Dimethylbenzoic acid : Lacks the methoxy group, leading to variations in its chemical properties and applications.
  • 3,4-Dimethoxybenzoic acid : Contains two methoxy groups but at different positions, affecting its overall reactivity and potential uses.

Uniqueness: : The combination of methoxy and methyl groups in 6-Methoxy-2,3-dimethyl-benzoic acid imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is reflected in its diverse applications and reactivity.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

6-methoxy-2,3-dimethylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3,(H,11,12)

InChI Key

ANHVXQACLPPNSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)O)C

Origin of Product

United States

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